
2,4,9-Trimethyl-9H-carbazole
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Overview
Description
2,4,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,9-Trimethyl-9H-carbazole can be achieved through several methods. One common approach involves the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form carbazole .
Industrial Production Methods: Industrial production of carbazole derivatives often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Chemical Reactions Analysis
Types of Reactions: 2,4,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the carbazole ring.
Substitution: Substituted carbazoles are synthesized using transition metal coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium-catalyzed reactions are frequently employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted carbazoles, which have applications in different fields.
Scientific Research Applications
2,4,9-Trimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: These compounds exhibit antibacterial, antitumor, antioxidant, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,4,9-Trimethyl-9H-carbazole involves its role as a mediator in electron transfer processes. It acts as a mediator in the electron transfer from CarAd to CarAa, which is part of the multicomponent carbazole 1,9a-dioxygenase (CARDO) system . This system converts carbazole into 2-aminobiphenyl-2,3-diol, highlighting its importance in biochemical pathways.
Comparison with Similar Compounds
Carbazole: The parent compound with a similar tricyclic structure.
Polycarbazole: A polymeric form with excellent optoelectronic properties.
N-vinylcarbazole: Used in photocopiers and organic LEDs.
Uniqueness: 2,4,9-Trimethyl-9H-carbazole is unique due to its specific methyl substitutions, which can influence its chemical reactivity and potential applications. These substitutions can enhance its stability and functionality in various industrial and research applications.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 2,4,9-Trimethyl-9H-carbazole?
Methodological Answer: The synthesis of methyl-substituted carbazoles typically involves alkylation or Friedel-Crafts reactions. For example, carbazole derivatives can be synthesized via alkylation using alkyl halides in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and a polar solvent like toluene. Reaction conditions (45–60°C, 3–24 hours) and subsequent purification via recrystallization (e.g., ethanol) are critical for yield optimization . Williamson ether synthesis or N-alkylation protocols may also apply, depending on substituent positions, with purification steps involving column chromatography or solvent extraction .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms methyl group integration.
- X-ray crystallography resolves stereochemical details; SHELX software is widely used for refinement, particularly for small-molecule structures .
- High-resolution mass spectrometry (HRMS) validates molecular weight.
- Melting point analysis and HPLC assess purity. Cross-referencing with literature data (e.g., IR spectra, Rf values) is essential .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) (gloves, goggles) to avoid inhalation or skin contact.
- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.
- Store away from ignition sources (flammable solvents like toluene are common in synthesis) and avoid electrostatic discharge .
Q. What solvents and reaction conditions optimize carbazole alkylation?
Methodological Answer:
- Solvents: Toluene, DMF, or acetonitrile are preferred for their polarity and compatibility with alkyl halides.
- Catalysts: TBAB enhances reaction rates in biphasic systems.
- Temperature: Moderate heating (45–80°C) balances reactivity and side-product minimization.
- Workup: Aqueous washes (brine, NaOH) remove unreacted reagents, followed by solvent evaporation and recrystallization .
Q. How do methyl substituents influence carbazole’s electronic properties?
Methodological Answer: Methyl groups act as electron donors via hyperconjugation, increasing the carbazole ring’s electron density. This alters:
- Optical properties: Bathochromic shifts in UV-Vis spectra due to extended conjugation.
- Redox behavior: Lower oxidation potentials observed in cyclic voltammetry.
- Thermal stability: Enhanced by steric hindrance from methyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for methyl-substituted carbazoles?
Methodological Answer:
- Use SHELXL for refinement, leveraging its robustness in handling twinned or high-resolution data.
- Validate models with R-factor convergence tests and electron density maps.
- Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .
Q. What computational methods predict the optoelectronic behavior of this compound?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport properties.
- Molecular dynamics simulations assess packing efficiency in solid-state applications (e.g., OLEDs).
- Compare predicted spectra (UV-Vis, fluorescence) with experimental data to refine parameters .
Q. How can reaction yields be improved for sterically hindered carbazole derivatives?
Methodological Answer:
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity.
- Bulky ligands (e.g., tert-butyl groups) in palladium-catalyzed cross-coupling reactions minimize side reactions.
- Flow chemistry enhances heat/mass transfer in continuous processes .
Q. What strategies mitigate batch-to-batch variability in carbazole synthesis?
Methodological Answer:
- Standardize solvent drying (e.g., molecular sieves) and reagent purity (≥99%).
- Use in-situ monitoring (e.g., FTIR, Raman) to track reaction progress.
- Optimize crystallization conditions (e.g., cooling rate, anti-solvent addition) for consistent polymorph formation .
Q. How does this compound perform in organic electronic devices compared to unsubstituted carbazole?
Methodological Answer:
- OLEDs: Methyl groups enhance hole-transport properties and reduce aggregation-induced quenching.
- Photovoltaics: Improved solubility in nonpolar solvents facilitates thin-film processing.
- Stability: Methyl substitution increases thermal degradation resistance (TGA data shows ~20°C higher decomposition onset) .
Properties
CAS No. |
76089-61-7 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2,4,9-trimethylcarbazole |
InChI |
InChI=1S/C15H15N/c1-10-8-11(2)15-12-6-4-5-7-13(12)16(3)14(15)9-10/h4-9H,1-3H3 |
InChI Key |
QPUVBMFPOMRCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3N(C2=C1)C)C |
Origin of Product |
United States |
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